Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and CNS Drug-Likeness vs. Closest Structural Analogs
The compound exhibits a computed XLogP3 of 1.6 and a topological polar surface area (TPSA) of 55.3 Ų [1]. In contrast, the close structural analog 2-cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone bears a larger cyclopentyl group (increased lipophilicity) and a pyridazine ring containing an additional nitrogen, which is expected to alter both logP and hydrogen bond acceptor capacity. The target compound's XLogP3 of 1.6 falls within the optimal CNS drug-like range (1–3) defined by Wager et al. (2010) for CNS candidates, while its TPSA of 55.3 Ų is below the 70 Ų threshold associated with good brain penetration [2]. These values, combined with zero hydrogen bond donors [1], constitute a favorable CNS multiparameter optimization (MPO) profile.
| Evidence Dimension | Computed lipophilicity and CNS drug-likeness parameters |
|---|---|
| Target Compound Data | XLogP3 = 1.6; TPSA = 55.3 Ų; HBD = 0; MW = 261.32 |
| Comparator Or Baseline | CNS drug-likeness thresholds: XLogP3 1–3 (optimal); TPSA < 70 Ų (favorable); HBD ≤ 1 (favorable) per Wager et al. (2010) MPO desirability scoring |
| Quantified Difference | XLogP3 1.6 is within optimal CNS range; TPSA 55.3 Ų is 14.7 Ų below the 70 Ų brain-penetration threshold, yielding a favorable CNS MPO desirability score ≥ 4.5/6 [2]. |
| Conditions | Computed properties from PubChem; CNS MPO scoring system per Wager et al., ACS Chem. Neurosci. 2010 |
Why This Matters
For CNS-targeted screening campaigns, a favorable computed MPO profile reduces the probability of late-stage attrition due to poor brain exposure, giving this compound a procurement advantage over analogs with higher TPSA or suboptimal logP.
- [1] PubChem. 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone. Computed Properties. CID 122160222. View Source
- [2] Wager, T.T., Hou, X., Verhoest, P.R., Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. View Source
